

Structure-Activity Relationship of 2,5-Dimethoxyphenethylamine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *2,5-Dimethoxythiophenol*

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The 2,5-dimethoxyphenethylamine (2,5-DMPEA) scaffold is a cornerstone in the development of psychedelic compounds, primarily targeting the serotonin 2A receptor (5-HT2A).

Understanding the intricate relationship between the chemical structure of these derivatives and their biological activity is paramount for the design of novel therapeutics with desired pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2,5-DMPEA derivatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.

Core Structure and Key Modification Points

The foundational structure of the compounds discussed herein is 2,5-dimethoxyphenethylamine. The biological activity of these molecules is significantly influenced by substitutions at three primary locations: the 4-position of the phenyl ring, the alpha-carbon (α), and the terminal amine (N).

Phenyl Ring Substitutions: The 4-Position

The substituent at the 4-position of the phenyl ring plays a critical role in modulating the affinity and efficacy of these compounds at serotonin receptors, particularly the 5-HT2A receptor.

Table 1: Influence of 4-Position Substituents on 5-HT2A Receptor Affinity and Functional Activity

Compound	4-Position Substituent	5-HT2A Ki (nM)	5-HT2A EC50 (nM)	Emax (%)
2C-H	-H	61 - 4400	-	-
2C-B	-Br	~1.6	1.6	100
2C-I	-I	-	-	-
2C-O-series	-O-Alkyl	8 - 1700	16 - 2600	30 - 84
2C-Br-series	-Aryl	Potent Binding	Submicromolar Activation	Partial Agonists

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Generally, the introduction of a small, lipophilic substituent at the 4-position enhances agonist potency at 5-HT2 receptors.[\[1\]](#)[\[4\]](#) For instance, the addition of a bromine atom (as in 2C-B) or an iodine atom (as in 2C-I) significantly increases affinity and potency. Conversely, bulky lipophilic substituents at the 4-position tend to impart antagonist properties at 5-HT2 receptors.[\[3\]](#) The nature of the 4-position substituent also influences selectivity between 5-HT2 receptor subtypes. While many derivatives show a preference for 5-HT2A over 5-HT2C, achieving high selectivity remains a challenge due to the homology in the ligand-binding sites of these receptors.[\[2\]](#)

Alpha-Carbon (α) Methylation

The introduction of a methyl group at the alpha-carbon, which transforms the phenethylamine into an amphetamine, has a notable impact on the pharmacological profile.

Table 2: Effect of α -Methylation on Receptor Binding and In Vivo Potency

Phenethylamine	5-HT2A/2C Affinity	Corresponding Amphetamine	5-HT2A/2C Affinity	In Vivo Potency
2C-H	Moderate	DOM	Similar	Increased
2C-B	High	DOB	Similar	Increased

Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)

While α -methylation has a minor influence on the binding affinity for 5-HT2A and 5-HT2C receptors, it generally increases the psychoactive potency in vivo.[\[2\]](#)[\[5\]](#) This is often attributed to metabolic factors, as the alpha-methyl group can protect the molecule from degradation by monoamine oxidase (MAO).

Terminal Amine (N) Substitutions

Modification of the terminal amine group has led to the development of highly potent and selective 5-HT2A receptor agonists. The N-benzylphenethylamines, often referred to as the "NBOMe" series, are a prominent example.

Table 3: Impact of N-Benzylation on 5-HT2A Receptor Activity

Parent Phenethylamine	Corresponding N-(2-methoxybenzyl) Derivative	5-HT2A Ki (nM)	5-HT2A EC50 (nM)
2C-I	25I-NBOMe	Subnanomolar	Subnanomolar
2C-D	25D-NBOMe	High Affinity	Subnanomolar
2C-E	25E-NBOMe	High Affinity	Subnanomolar

Data compiled from multiple sources.[\[6\]](#)

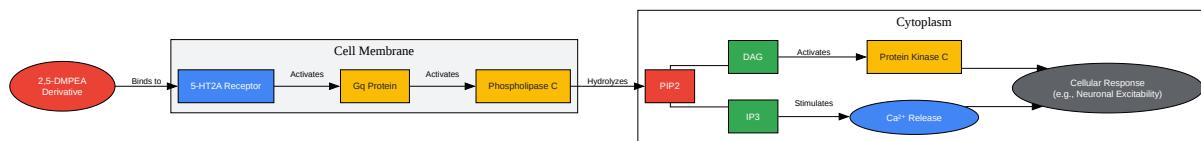
N-benzylation, particularly with a 2-methoxybenzyl group, dramatically increases affinity and potency at the 5-HT2A receptor, with some compounds exhibiting subnanomolar activity.[\[6\]](#) These modifications have also been shown to enhance selectivity for the 5-HT2A receptor over other serotonin receptor subtypes.[\[1\]](#)

The Importance of the 2,5-Dimethoxy Motif

While substitutions at the 4-position, alpha-carbon, and terminal amine are crucial for modulating activity, the 2,5-dimethoxy motif itself has been considered essential for potent 5-HT2A receptor agonism. However, recent studies have challenged this assumption. Elimination of either the 2- or 5-methoxy group leads to only a modest decrease in in vitro binding affinity and functional potency at 5-HT2A and 5-HT2C receptors.[7][8] Interestingly, this trend is not mirrored in vivo, where the removal of either methoxy group results in a significant reduction in the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic activity.[7][8] This suggests that the 2,5-dimethoxy motif is particularly important for in vivo potency, a discrepancy that may be related to pharmacokinetic factors or interactions with other biological targets.[7][8]

Signaling Pathways and Experimental Workflows

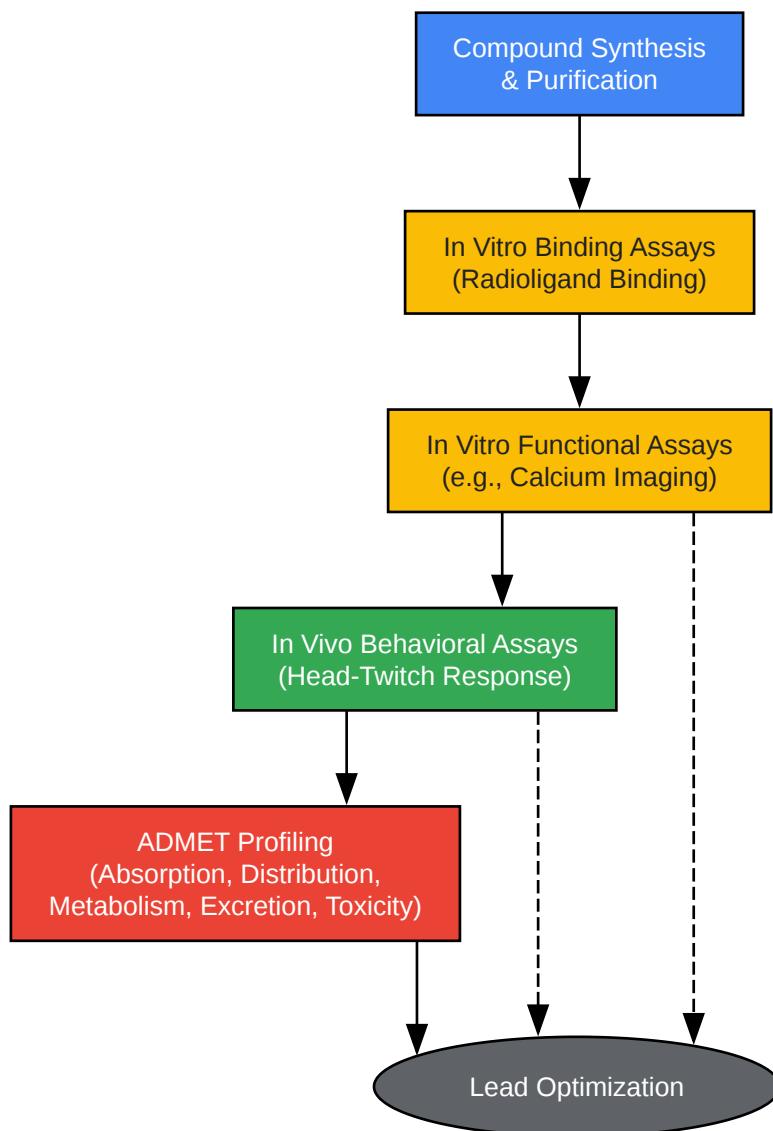
The primary mechanism of action for the psychedelic effects of 2,5-DMPEA derivatives is the activation of the 5-HT2A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR).



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Caption: 5-HT2A Receptor Gq Signaling Pathway.

The evaluation of novel 2,5-DMPEA derivatives typically follows a standardized experimental workflow to characterize their pharmacological profile.



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